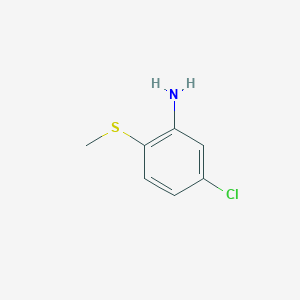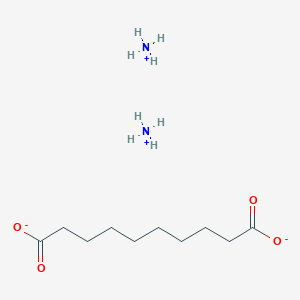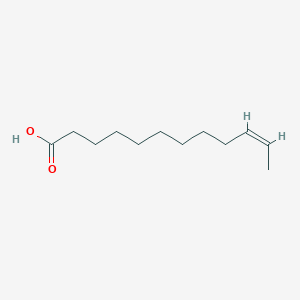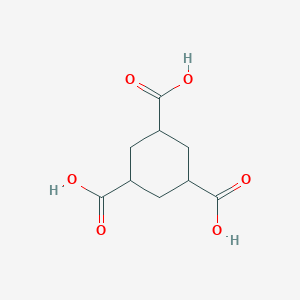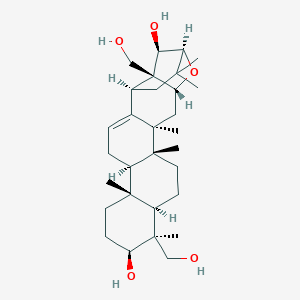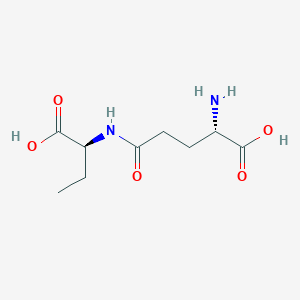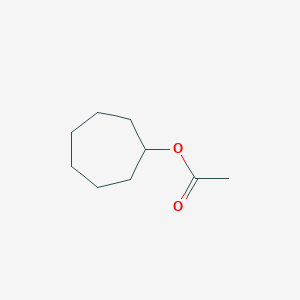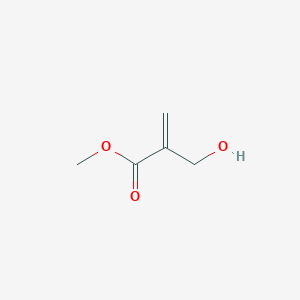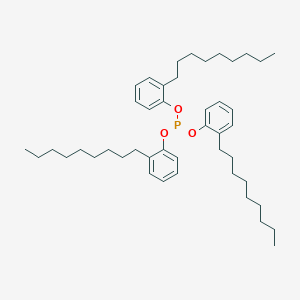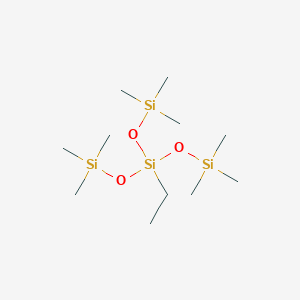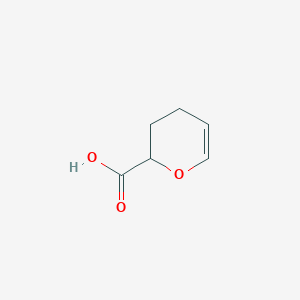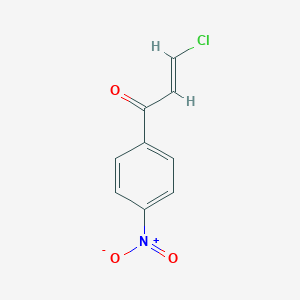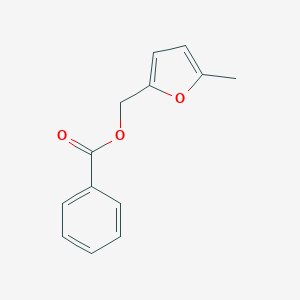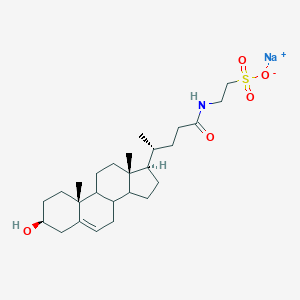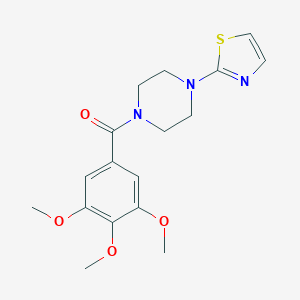
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TBOA is a selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, a key neurotransmitter in the brain.
Mechanism Of Action
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a selective inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can have both beneficial and detrimental effects on neuronal function, depending on the concentration and duration of glutamate exposure.
Biochemical And Physiological Effects
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have both beneficial and detrimental effects on neuronal function. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can lead to increased neuronal excitability, which can be beneficial in certain contexts, such as learning and memory. However, excessive glutamate exposure can also lead to neuronal damage and cell death, particularly in conditions such as stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be used to investigate the role of glutamate in neuronal function. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also selective for EAATs, which allows for the specific inhibition of glutamate reuptake. However, there are also limitations to the use of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments. Excessive glutamate exposure can lead to neuronal damage and cell death, which can confound experimental results. Additionally, 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not selective for specific EAAT subtypes, which can make it difficult to determine the specific role of each subtype in glutamate reuptake.
Future Directions
There are several future directions for the use of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in scientific research. One potential application is the development of new treatments for neurological disorders. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can increase extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can have both beneficial and detrimental effects on neuronal function, depending on the concentration and duration of glutamate exposure. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine could be used to develop new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Additionally, further research is needed to determine the specific role of each EAAT subtype in glutamate reuptake, which could lead to the development of more selective inhibitors.
Synthesis Methods
The synthesis of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of 3,4,5-trimethoxybenzoyl chloride with piperazine in the presence of sodium hydride. This reaction produces the intermediate compound, 4-(3,4,5-trimethoxybenzoyl)piperazine, which is then reacted with thioamide to yield 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The synthesis of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied in the field of neuroscience due to its ability to inhibit EAATs. EAATs are responsible for the reuptake of glutamate, a key neurotransmitter in the brain that is involved in learning and memory. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used in various scientific studies to investigate the role of glutamate in neuronal function and to develop new treatments for neurological disorders.
properties
CAS RN |
17766-79-9 |
|---|---|
Product Name |
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Molecular Formula |
C17H21N3O4S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[4-(1,3-thiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H21N3O4S/c1-22-13-10-12(11-14(23-2)15(13)24-3)16(21)19-5-7-20(8-6-19)17-18-4-9-25-17/h4,9-11H,5-8H2,1-3H3 |
InChI Key |
KGVWLYQGSGWMFD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=CS3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=CS3 |
Other CAS RN |
17766-79-9 |
synonyms |
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



